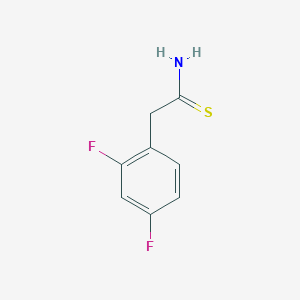

2-(2,4-Difluorophenyl)ethanethioamide

Descripción

2-(2,4-Difluorophenyl)ethanethioamide is a fluorinated thioamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, linked to an ethanethioamide group (-CH₂-CS-NH₂).

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJRHCZFUFWWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)ethanethioamide typically involves the reaction of 2,4-difluorobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thioacetamide acts as a nucleophile, displacing the chloride ion from the benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Difluorophenyl)ethanethioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

2-(2,4-Difluorophenyl)ethanethioamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2,4-Difluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-(2,4-Difluorophenyl)ethanethioamide and related compounds:

Key Observations :

Spectroscopic and Analytical Data

NMR and HRMS Comparisons

The compound in exhibits distinct ¹H NMR signals for aromatic protons (δ 7.8–8.2 ppm) and a thiocarbonyl group (δ 4.3 ppm for -CS-NH₂), while its ¹³C NMR confirms the presence of a trifluoromethyl carbon (δ 125–130 ppm) and a thiocarbonyl carbon (δ 195 ppm) . In contrast, the imidazole-containing compound from would likely show ¹H NMR peaks for imidazole protons (δ 7.0–8.5 ppm) and diamide NH groups (δ 6.5–7.5 ppm).

HRMS Data :

Reactivity and Stability

- Thioamide Stability : Thioamides like this compound are prone to hydrolysis under acidic or basic conditions, forming corresponding amides or carboxylic acids. The trifluoromethyl analogue () may exhibit enhanced stability due to the electron-withdrawing effect of the CF₃ group .

- Imidazole-Thioether Interaction : The compound in contains a sulfur-linked imidazole, which could participate in π-stacking or coordinate with transition metals, unlike the simpler thioamide structure of the target compound .

Actividad Biológica

Overview of 2-(2,4-Difluorophenyl)ethanethioamide

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8F2N2S

- Molecular Weight : 216.24 g/mol

This compound features a thioamide functional group, which is known to exhibit various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that thioamide derivatives often exhibit antimicrobial properties. Compounds similar to this compound have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane penetration and efficacy.

Anticancer Activity

Thioamides have shown promise in anticancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate its specific mechanism of action.

Enzyme Inhibition

Compounds with thioamide groups can act as enzyme inhibitors. For instance, they may inhibit proteases or other enzymes involved in disease processes. The fluorine substituents could enhance binding affinity to target enzymes, making this compound a candidate for further investigation in drug design.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thioamide derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Potential

In a study focusing on the anticancer effects of thioamides, researchers found that certain derivatives led to a reduction in cell viability in breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells after treatment.

Study 3: Enzyme Inhibition Profile

Another investigation explored the enzyme inhibition potential of various thioamides. The results demonstrated that compounds similar to this compound exhibited competitive inhibition against specific proteases involved in cancer metastasis. Kinetic studies revealed an IC50 value indicative of strong inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.